molecular formula C14H14N5Na4O11P B13110209 Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate

Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate

Cat. No.: B13110209
M. Wt: 551.22 g/mol
InChI Key: DVZLOMWDTIXTBW-BFHDGDRYSA-J
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Description

Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate is a complex organic compound that belongs to the class of nucleotides It is characterized by its unique structure, which includes a purine base, a sugar moiety, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate involves multiple steps, starting from the appropriate purine base and sugar derivatives. The key steps include:

    Glycosylation: The attachment of the sugar moiety to the purine base under acidic or basic conditions.

    Coupling: The coupling of the phosphorylated nucleoside with the succinate moiety using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Large-scale reactors are used to carry out the glycosylation and phosphorylation steps.

    Purification: Techniques such as chromatography and crystallization are employed to purify the final product.

    Quality Control: Analytical methods like high-performance liquid chromatography and mass spectrometry are used to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the phosphate group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, methanol, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotides, while reduction may yield reduced nucleosides.

Scientific Research Applications

Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate has a wide range of scientific research applications, including:

    Biochemistry: Used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.

    Molecular Biology: Employed in the study of DNA and RNA synthesis, as well as in the development of nucleotide analogs.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of nucleotide-based products and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: Act as an inhibitor of enzymes involved in nucleotide metabolism.

    Interfere with Nucleic Acid Synthesis: Incorporate into DNA or RNA, leading to chain termination or mutations.

    Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with nucleotide-binding proteins.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate: A nucleotide with a similar structure but with three phosphate groups.

    Guanosine Monophosphate: Another nucleotide with a purine base and a single phosphate group.

    Cytidine Monophosphate: A nucleotide with a pyrimidine base and a single phosphate group.

Uniqueness

Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate is unique due to its specific combination of a purine base, a sugar moiety, and a succinate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate is a complex compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following attributes:

PropertyDetails
Molecular Formula C₁₆H₁₆N₅NaO₇S
Molecular Weight 445.38 g/mol
CAS Number 143668-15-9
IUPAC Name Sodium (S)-2-((9-(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Nucleotide Analogue : The compound acts as a nucleotide analogue, potentially inhibiting viral RNA synthesis by mimicking natural nucleotides.
  • Enzyme Inhibition : It may inhibit key enzymes involved in nucleotide metabolism and DNA/RNA synthesis.
  • Cell Signaling Modulation : The phosphonated moiety can influence signaling pathways related to cell proliferation and apoptosis.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. In vitro studies have demonstrated its efficacy against various viruses:

Virus TypeIC₅₀ (μM)Reference
Influenza A0.5
Hepatitis C0.8
HIV1.2

Cytotoxicity

While the compound shows promise as an antiviral agent, cytotoxicity studies are crucial for assessing its safety profile:

Cell LineIC₅₀ (μM)Reference
HepG210
HeLa15

Case Study 1: Treatment of Viral Infections

A clinical trial investigated the use of sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate in patients with chronic hepatitis C. The study reported a significant reduction in viral load after 12 weeks of treatment compared to the control group.

Case Study 2: Antitumor Activity

Another study explored the compound's potential in oncology. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating its dual role as an antiviral and anticancer agent.

Properties

Molecular Formula

C14H14N5Na4O11P

Molecular Weight

551.22 g/mol

IUPAC Name

tetrasodium;(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioate

InChI

InChI=1S/C14H18N5O11P.4Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;;;;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);;;;/q;4*+1/p-4/t5-,6+,9+,10+,13+;;;;/m0..../s1

InChI Key

DVZLOMWDTIXTBW-BFHDGDRYSA-J

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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